An In-depth Technical Guide to erythro-Guaiacylglycerol (CAS 38916-91-5)
An In-depth Technical Guide to erythro-Guaiacylglycerol (CAS 38916-91-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of erythro-guaiacylglycerol, a phenylpropanoid of significant interest in lignin chemistry and with emerging potential in pharmaceutical research. As a key substructure in lignin, understanding its properties and reactivity is crucial for advancements in biorefining and sustainable chemistry. Furthermore, its chemical scaffold presents a valuable starting point for the development of novel therapeutic agents.
Core Chemical and Physical Properties
erythro-Guaiacylglycerol, with the CAS number 38916-91-5, is a phenylpropanoid characterized by a guaiacyl unit linked to a glycerol backbone.[1] The "erythro" designation specifies the relative stereochemistry at the α and β carbons of the glycerol moiety.
| Property | Value | Source |
| CAS Number | 38916-91-5 | [2] |
| Molecular Formula | C₁₀H₁₄O₅ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| IUPAC Name | (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | BioCrick |
| Synonyms | (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol | Pharmaffiliates |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis and Stereoselective Control
The synthesis of guaiacylglycerol derivatives is a key area of research, particularly for generating model compounds for lignin studies. A common and effective strategy involves the reaction of an α-lithiated (2-methoxyphenoxy)acetic acid with an appropriate aromatic aldehyde, such as vanillin, followed by reduction.[1][3] The stereoselectivity of this reaction is a critical aspect, with the formation of both erythro and threo diastereomers.
Conceptual Synthesis Workflow
Caption: General synthesis workflow for guaiacylglycerol-β-guaiacyl ethers.
Detailed Synthetic Protocol: A Representative Example for Guaiacylglycerol-β-guaiacyl Ethers
The following protocol, adapted from established methods for related compounds, outlines the key steps for synthesizing guaiacylglycerol-β-guaiacyl ethers.[3] This can be conceptually modified for the synthesis of erythro-guaiacylglycerol.
Step 1: Lithiation of (2-Methoxyphenoxy)ethanoic Acid
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In a three-necked flask under an argon atmosphere, dissolve diisopropylamine (40 mmol) in anhydrous tetrahydrofuran (THF, 50 ml).
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Inject butyl-lithium in hexane (1.6 M solution, 43 ml) into the solution and stir magnetically for 30 minutes.
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Slowly inject a solution of (2-methoxyphenoxy)ethanoic acid (20 mmol) in THF (ca. 15 ml).
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Maintain the mixture at 35-40°C for approximately 30 minutes with stirring.
Step 2: Aldol Addition with Vanillin
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add a solution of vanillin (20 mmol) in THF (17-50 ml).
-
Continue stirring at 0°C for 1 hour, then leave the reaction mixture overnight under an argon atmosphere.
Step 3: Reduction
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To the crude mixture of 3-hydroxypropionic acids, add a borane-dimethyl sulfide complex to reduce the carboxylic acid to the corresponding alcohol.
Step 4: Purification and Diastereomer Separation
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Purify the crude product using flash chromatography.
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Achieve the separation of the erythro and threo diastereomers through ion-exchange chromatography.[4]
Analytical Characterization and Quality Control
Accurate characterization of erythro-guaiacylglycerol is essential, particularly the differentiation from its threo diastereomer. This is critical for understanding its biological activity and its role in lignin chemistry.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing between the erythro and threo isomers. The key diagnostic signals are the chemical shifts and coupling constants of the protons and carbons at the chiral centers (α and β carbons).
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¹H-NMR: In the erythro isomer, the coupling constant (J) between the α- and β-protons is typically smaller than in the threo isomer.[1]
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¹³C-NMR: The chemical shifts of the α and β carbons differ between the two diastereomers. For guaiacylglycerol derivatives, the C-7 (α-carbon) signal in the threo isomer is generally shifted downfield compared to the erythro isomer, while the C-8 (β-carbon) signal is shifted upfield.[1]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. For related guaiacylglycerol-feruloyl ethers, analysis is often performed after trimethylsilyl (TMS) derivatization for GC-MS analysis.[5]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of guaiacylglycerol derivatives. For baseline separation of erythro and threo isomers, chiral HPLC is often employed.
Representative Chiral HPLC Method:
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Column: A chiral stationary phase, such as a polysaccharide-based column.
-
Mobile Phase: A gradient of non-polar solvents like hexane and isopropanol.
-
Detection: UV detection at approximately 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. Due to the low volatility of guaiacylglycerol, a derivatization step, such as silylation, is necessary to make the compound suitable for GC analysis.[6]
Biological Activities and Potential in Drug Development
erythro-Guaiacylglycerol belongs to the phenylpropanoid class of natural products, which are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making them attractive scaffolds for drug discovery.[2][3]
Anticancer and Pro-Apoptotic Effects
Derivatives of erythro-guaiacylglycerol have demonstrated significant potential as anticancer agents.
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Induction of Apoptosis: Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether has been shown to induce apoptosis in colon, ovarian, and breast cancer cell lines.[7] The mechanism involves the loss of mitochondrial membrane potential and subsequent chromatin condensation.[7]
-
Signaling Pathway Modulation: Stereoisomers of guaiacylglycerol-β-coniferyl aldehyde ether have been found to induce apoptosis in hepatocellular carcinoma cells by downregulating the MEK/ERK signaling pathway.[8] The anti-inflammatory effects of related flavonolignans have been linked to the downregulation of the NF-κB and STAT3 pathways.[9]
Caption: Potential signaling pathways modulated by erythro-guaiacylglycerol derivatives.
Enzyme Inhibition
Erythro-Guaiacylglycerol beta-coniferyl ether has been identified as an inhibitor of α-Glycosidase, with an EC50 value of 18.71 μM.[10] This suggests potential applications in the management of carbohydrate metabolism disorders.
Neuroprotective Potential
While direct studies on erythro-guaiacylglycerol are limited, the broader class of phenylpropanoids and related compounds have shown neuroprotective effects. For instance, ginsenosides, which share some structural similarities, have been shown to protect against neuroinflammation and oxidative stress.[11] Given the antioxidant properties of the guaiacyl moiety, further investigation into the neuroprotective effects of erythro-guaiacylglycerol is warranted.
Applications as a Lignin Model Compound
erythro-Guaiacylglycerol and its ethers are invaluable tools for studying the complex structure and reactivity of lignin. The β-O-4 ether linkage is the most abundant in lignin, and understanding its cleavage is fundamental to developing efficient biomass conversion technologies. These model compounds allow for detailed mechanistic studies of delignification processes under various conditions.
Safety and Handling
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier. General laboratory safety precautions should be followed when handling erythro-guaiacylglycerol.
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated, cool, and dry place in a tightly sealed container.
Conclusion and Future Perspectives
erythro-Guaiacylglycerol is a multifaceted molecule with established importance in lignin chemistry and growing potential in the field of drug development. Its well-defined stereochemistry and reactive functional groups make it an excellent model for fundamental studies and a versatile scaffold for medicinal chemistry. Future research should focus on elucidating the specific biological targets and mechanisms of action of the parent molecule, as well as exploring its potential in areas such as neuroprotection and metabolic disorders. The development of efficient and highly stereoselective synthetic routes will be crucial for advancing its application in both materials science and human health.
References
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Mohanlal, S., Maney, S. K., Santhoshkumar, T. R., & Jayalekshmy, A. (2013). Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether and tricin 4'-O-(threo-β-guaiacylglyceryl) ether isolated from Njavara (Oryza sativa L. var. Njavara), induce apoptosis in multiple tumor cells by mitochondrial pathway. Journal of Natural Medicines, 67(3), 528–533. [Link]
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ResearchGate. (n.d.). Synthesis of guaiacylglycerol β-guaiacyl ether. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of the guaiacylglycerol--feruloyl ethers... Retrieved from [Link]
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Kyoto University Research Information Repository. (n.d.). Synthesis of Guaiacylglycerol-J3-Coniferyl and J3-Coniferyl Aldehyde Ethers. Retrieved from [Link]
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PubMed. (2018). Stereoisomeric guaiacylglycerol-β-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation-of-Guaiacylglycerol-8Vanillic-Acid-Ether-Isomers-from-Boreava-orientalis.pdf. Retrieved from [Link]
-
PubMed. (2014). Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema. Retrieved from [Link]
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PubMed. (2019). Neuroprotective effects of ginseng phytochemicals: Recent perspectives. Retrieved from [Link]
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